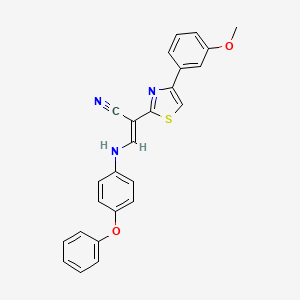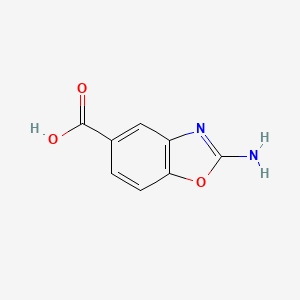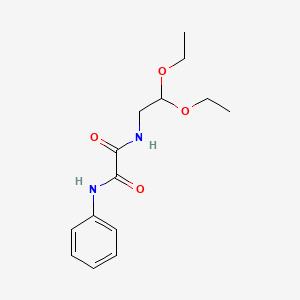
N1-(2,2-diethoxyethyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diethoxyethyl)-N’-phenyloxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Applications De Recherche Scientifique
N-(2,2-diethoxyethyl)-N’-phenyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s efficacy and stability . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-phenyloxamide typically involves the reaction of N-(2,2-diethoxyethyl)amine with phenyloxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of phase transfer catalysts and automated purification systems further improves the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-diethoxyethyl)-N’-phenyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-diethoxyethyl)-N’-phenyloxamide
- N-(2,2-dimethoxyethyl)-N’-phenyloxamide
- N-(2,2-diethoxyethyl)-N’-methylphenyloxamide
Uniqueness
N-(2,2-diethoxyethyl)-N’-phenyloxamide stands out due to its unique combination of diethoxyethyl and phenyloxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various applications in research and industry .
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-12(20-4-2)10-15-13(17)14(18)16-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDZRQKKRZTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
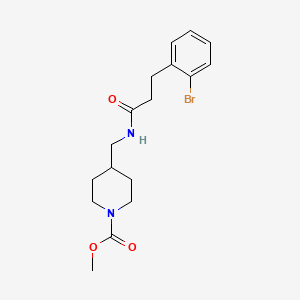
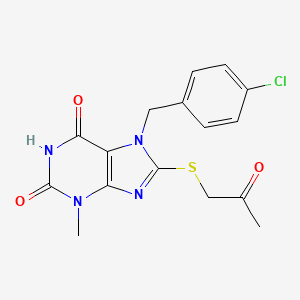

![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)
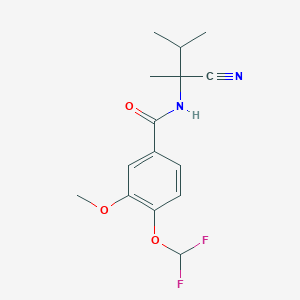
![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)
![ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2838135.png)
![4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2838136.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)

